3-Chloro-N,N-dimethyl-d6-propylamine HCl
Description
3-Chloro-N,N-dimethyl-d6-propylamine HCl (CAS: 1219799-04-8) is a deuterated organic compound with the molecular formula Cl(CH₂)₃N(CD₃)₂·HCl and a molecular weight of 164.11 g/mol . Its structure consists of a propylamine backbone substituted with a chlorine atom at the third carbon and two deuterated dimethylamino groups (N(CD₃)₂). The hydrochloride salt enhances its stability and solubility in polar solvents.
This compound is primarily utilized as a deuterated reagent in synthetic chemistry, isotopic labeling for nuclear magnetic resonance (NMR) studies, and as an internal standard in mass spectrometry due to its non-reactive deuterium atoms . Its high purity (≥98%) and defined isotopic composition make it critical for applications requiring minimal interference from protonated analogs .
Structure
3D Structure
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
127.64 g/mol |
IUPAC Name |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3/i1D3,2D3 |
InChI Key |
NYYRRBOMNHUCLB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCCl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloro-N,N-dimethylpropan-1-amine (Non-Deuterated Analog)
This compound serves as the synthetic foundation for the deuterated variant. According to BenchChem and patent literature, the preparation involves:
- Chlorination of N,N-dimethylpropan-1-amine or related precursors.
- Use of methanesulfonyl chloride, tosyl chloride, or benzene sulfonyl chloride as sulfonyl chloride reagents for esterification of precursor alcohols.
- Subsequent substitution with dimethylamine under controlled conditions.
Example procedure (adapted from patent CN103396320A):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | (R)-3-chloro-1-phenyl propyl alcohol, methanesulfonyl chloride, triethylamine, tetrahydrofuran (THF), 0°C, 6 hr | Formation of sulfonate ester intermediate | Efficient conversion |
| 2 | Dimethylamine gas, 0°C to room temp, 48 hr | Nucleophilic substitution to form 3-chloro-N,N-dimethyl-1-phenyl-1-propylamine | 58.6% isolated yield; white solid |
| 3 | Purification by extraction, washing, drying, crystallization | Removal of impurities and isolation of product | High purity confirmed by NMR and MS |
This route emphasizes mild reaction conditions, easy handling, and moderate to good yields.
Incorporation of Deuterium (d6 Labeling)
For the d6-labeled propylamine, the following approaches are typical:
- Starting from d6-labeled propanol or allylamine: Using commercially available or custom-synthesized propan-1-ol-d6 or allylamine-d6 as starting materials ensures full deuterium incorporation.
- Chlorination under anhydrous conditions: To avoid hydrogen-deuterium exchange, chlorination is performed in dry, non-protic solvents.
- Dimethylamine substitution: Using anhydrous dimethylamine gas or solutions in aprotic solvents to maintain deuterium integrity.
Industrial Chlorination and Amination Method (From Patent CN1033378A)
A high-yield, industrially feasible method for preparing chlorinated N,N-dimethylpropylamines involves:
| Step | Conditions | Description | Advantages |
|---|---|---|---|
| 1 | Dissolution of N,N-dimethylallylamine in non-polar organic solvent (e.g., halohydrocarbons) | Controlled environment for chlorination | High yield (~95%), purity, and speed |
| 2 | Introduction of dry hydrogen chloride gas at -20 to 70°C under anhydrous conditions | Salt formation and initial chlorination | Minimizes corrosion and side reactions |
| 3 | Addition of dry chlorine gas with pH control (~2) | Completion of chlorination to 2,3-dichloride intermediate | Efficient conversion, color change monitored |
| 4 | Removal of excess HCl and Cl2 gases, solvent recovery, aqueous workup | Purification and isolation | Solvent recycling, reduced waste |
This method achieves high purity and yield, suitable for scale-up.
Analytical Data Supporting Preparation
The synthesized compounds are characterized by:
| Technique | Observations for 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride |
|---|---|
| Melting Point | 138–144 °C (hydrochloride salt) |
| Mass Spectrometry (FAB-MS) | m/z 198 (M+H) for non-deuterated intermediate; m/z shifts expected for d6-labeled |
| Nuclear Magnetic Resonance (1H-NMR) | Signals consistent with dimethylamino and propyl backbone; absence or reduction of proton signals in d6-labeled compound |
| X-ray Crystallography | Gauche conformation stabilized by hyperconjugation between C–H σ-bond and C–Cl σ* antibonding orbital (non-deuterated) |
| Purity | >95% by chromatographic methods |
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonyl chloride esterification + dimethylamine substitution | (R)-3-chloro-1-phenyl propyl alcohol | Methanesulfonyl chloride, triethylamine, dimethylamine gas | 0°C to RT, THF solvent, 48 hr | ~58.6% | Mild conditions, moderate yield |
| Industrial chlorination of N,N-dimethylallylamine | N,N-dimethylallylamine | HCl gas, Cl2 gas, non-polar solvents | -20 to 70°C, anhydrous | ~95% | High yield, scalable, solvent recycling |
| Deuterium incorporation | d6-propanol or allylamine | Same as above, under anhydrous, aprotic conditions | Controlled to prevent H/D exchange | Variable | Requires careful handling to preserve deuterium |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-d6-propylamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N,N-dimethylpropylamine derivatives.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of N,N-dimethylpropylamine.
Scientific Research Applications
3-Chloro-N,N-dimethyl-d6-propylamine HCl is a chemical compound with specific applications in scientific research, particularly in the synthesis of pharmaceuticals . This compound is a deuterated form of 3-Chloro-N,N-dimethylpropylamine hydrochloride, incorporating deuterium (D), an isotope of hydrogen, at specific positions within the molecule .
Pharmaceutical Synthesis
- Dapoxetine Intermediate: 3-Chloro-N,N-dimethyl-1-phenyl-1-propylamine, a non-deuterated analog, is used in the preparation of dapoxetine, a drug used to treat premature ejaculation . The synthesis involves using (R)-3-chloro-1-phenyl propyl alcohol as a starting material, which undergoes esterification with SULPHURYL CHLORIDE and is then reacted with dimethylamine to obtain (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine . This intermediate is then used in a condensation reaction with 1-naphthol, followed by treatment with hydrogen chloride gas to produce dapoxetine hydrochloride .
Isotopic Labeling and Tracing
- Deuterated Compounds: The presence of deuterium atoms makes this compound useful as a reference standard in analytical chemistry and pharmaceutical research . Deuterated compounds are often used in pharmacokinetic studies to trace the metabolism and distribution of drugs within biological systems .
Toxicity Studies
- Evaluation of Toxicity: Dimethylaminopropyl chloride, hydrochloride, which is structurally similar, has been the subject of toxicity studies to assess its potential health effects . These studies involve administering the compound to animals and monitoring various parameters, such as body weight, survival rate, and the presence of lesions .
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-d6-propylamine HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The chlorine atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Chloroalkylamines
2-Chloro-N,N-dimethyl-d6-ethylamine HCl
- CAS : 97941-91-8
- Molecular Formula : ClCH₂CH₂N(CD₃)₂·HCl
- Molecular Weight : 150.08 g/mol
- Key Differences: Shorter ethyl chain (C2 vs. C3), leading to lower molecular weight. Applications: Similar to the propyl variant but favored in reactions requiring smaller molecular frameworks.
2-(N,N-Dimethyl-d6-amino)ethyl-d4-chloride HCl
- CAS : 1253176-81-6
- Molecular Formula : C₄ClD₁₀N
- Molecular Weight: Not explicitly stated, but higher deuterium content due to d4 ethyl and d6 dimethyl groups .
- Key Differences :
- Extensive deuteration (d10 total) enhances isotopic labeling precision.
- Ethyl-d4 chain may alter solubility and metabolic stability in tracer studies compared to propyl-d6.
3-(Dimethyl-d6-amino)-1-propylamine
Non-Deuterated Analogs
3-Chloropropyldimethylammonium Chloride
- Synonyms: 1-Chloro-3-dimethylaminopropane HCl, CAS: 5407-04-5 (non-deuterated) .
- Molecular Formula : Cl(CH₂)₃N(CH₃)₂·HCl
- Molecular Weight : 158.08 g/mol (vs. 164.11 for deuterated form).
- Key Differences: Non-deuterated form exhibits higher density and distinct NMR spectral profiles. Widely used in organic synthesis as a quaternary ammonium salt, whereas the deuterated form is reserved for analytical applications .
Structurally Divergent Chloroamines
N-(2-Chloro-3-aryloxypropyl)amines
- Example: N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine .
- Key Differences :
- Aryloxy substituents introduce aromaticity, altering electronic properties and reactivity.
- Used in synthesizing complex amines for pharmaceuticals rather than as isotopic labels.
3-Chloro-N,4-dimethylaniline HCl
Data Table: Key Properties of Compared Compounds
Biological Activity
3-Chloro-N,N-dimethyl-d6-propylamine hydrochloride is a deuterated derivative of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, notable for its unique isotopic labeling. This compound is primarily studied for its pharmacokinetic properties, which are significantly influenced by deuteration. The presence of deuterium alters metabolic pathways, potentially leading to improved stability and reduced toxicity compared to non-deuterated compounds.
- Molecular Formula : C5H12ClN
- Molecular Weight : 127.64 g/mol
- CAS Number : 1219799-04-8
Research indicates that the biological activity of 3-Chloro-N,N-dimethyl-d6-propylamine HCl is linked to its interaction with various biological systems. The compound's deuteration allows for enhanced tracking in pharmacokinetic studies, providing insights into drug metabolism and efficacy. Studies employing mass spectrometry and nuclear magnetic resonance spectroscopy have shown that deuterium can affect binding affinities and metabolic pathways, potentially leading to better therapeutic outcomes .
Toxicity and Safety
Toxicity studies conducted on related compounds, such as dimethylaminopropyl chloride hydrochloride, reveal important safety data relevant to this compound. In a two-week study involving F344/N rats and B6C3F1 mice, no significant adverse effects were observed at various dosage levels. However, the compound was found to be mutagenic in certain test strains, indicating the need for careful evaluation in therapeutic contexts .
Efficacy in Biological Systems
The compound has been shown to exhibit enhanced pharmacological properties due to its deuterated structure. For instance, deuterated compounds can demonstrate altered interactions with biological targets, which may translate into improved therapeutic efficacy. Research has indicated that such modifications can lead to prolonged half-lives in biological systems .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Chloro-N,N-dimethylpropan-1-amine | 1219799-04-8 | Non-deuterated version; widely used as an intermediate in drug synthesis. |
| N,N-Dimethylpropan-1-amine | 105-41-9 | Lacks chlorine; used in various organic syntheses without isotopic labeling. |
| 4-Chloro-N,N-dimethylaniline | 95-51-2 | Similar amine structure but with para-chlorine substitution; used in dye manufacturing. |
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : Research has shown that derivatives of chlorinated propylamines can exhibit varying degrees of antibacterial activity against pathogens such as N. meningitidis and H. influenzae. These findings suggest potential applications in developing new antibiotics .
- Pharmacokinetic Studies : A study utilizing human liver microsomes demonstrated that deuterated compounds like this compound could exhibit enhanced metabolic stability compared to their non-deuterated counterparts .
- Mutagenicity Testing : In genetic toxicology studies, related compounds have shown positive mutagenic responses in certain test systems, highlighting the importance of evaluating the safety profile of new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
